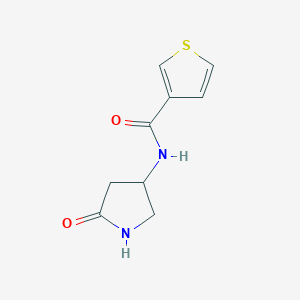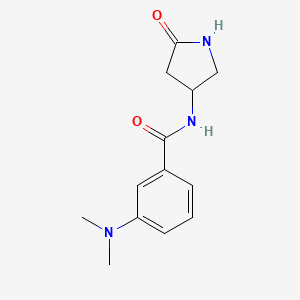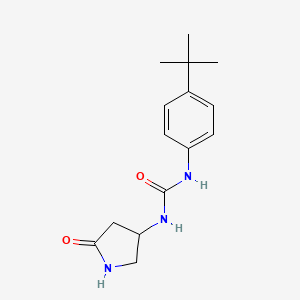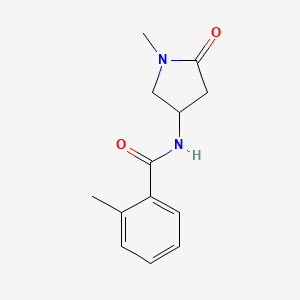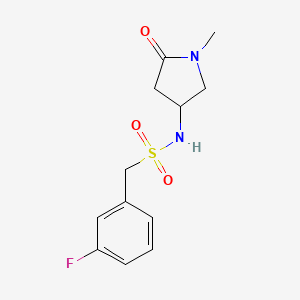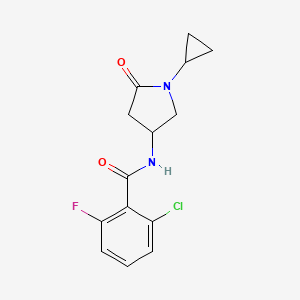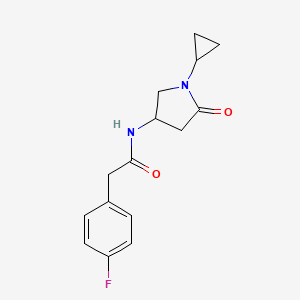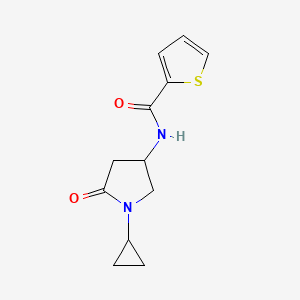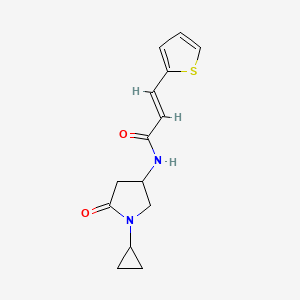
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide, also known as CTP-2E, is a cyclopropyl-based pyrrolidine compound that has been studied for its potential therapeutic applications. CTP-2E has been found to possess anti-inflammatory and anti-cancer properties, as well as various other pharmacological activities. CTP-2E has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), an important target in the treatment of inflammatory diseases. Additionally, CTP-2E has been found to possess significant anti-tumor effects in vitro and in vivo.
科学的研究の応用
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been studied for its potential therapeutic applications. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess anti-inflammatory and anti-cancer properties, as well as various other pharmacological activities. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), an important target in the treatment of inflammatory diseases. Additionally, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess significant anti-tumor effects in vitro and in vivo. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has also been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用機序
The mechanism of action of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to inhibit the activity of COX-2, thus reducing the production of prostaglandins and leading to an anti-inflammatory effect. Additionally, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess anti-tumor effects, which may be due to its ability to induce apoptosis in tumor cells.
Biochemical and Physiological Effects
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess a variety of biochemical and physiological effects. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess anti-inflammatory and anti-cancer properties, as well as various other pharmacological activities. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), an important target in the treatment of inflammatory diseases. Additionally, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess significant anti-tumor effects in vitro and in vivo. (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has also been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has several advantages and limitations for laboratory experiments. One advantage of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide is that it is relatively easy to synthesize and is readily available. Additionally, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a relatively new compound and its mechanism of action is not fully understood, making it difficult to predict its effects in vivo. Additionally, (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide is not approved for human use and its safety profile is not fully understood.
将来の方向性
The potential therapeutic applications of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide are still being explored. Future research should focus on further elucidating the mechanism of action of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide, as well as its safety profile. Additionally, further research should be conducted to explore the potential therapeutic applications of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide in the treatment of various diseases, such as inflammation, cancer, and neurodegenerative diseases. Additionally, further research should be conducted to explore the potential of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide as an adjuvant therapy in combination with other drugs. Finally, further research should be conducted to explore the potential of (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide as a novel therapeutic agent.
合成法
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of cyclopropyl-3-thiophenecarboxylic acid with a suitable amine. The reaction of these two compounds produces a cyclopropyl-based pyrrolidine compound, which can then be further modified to produce (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)prop-2-enamide. The reaction is typically performed in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 40-60°C. The reaction time can vary depending on the desired product, but typically takes between 1-2 hours.
特性
IUPAC Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(6-5-12-2-1-7-19-12)15-10-8-14(18)16(9-10)11-3-4-11/h1-2,5-7,10-11H,3-4,8-9H2,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGQQPVXEQOE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CC(CC2=O)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



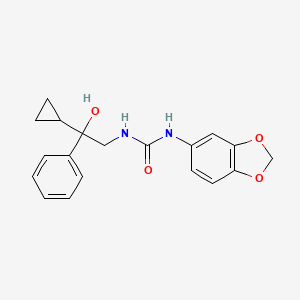
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
